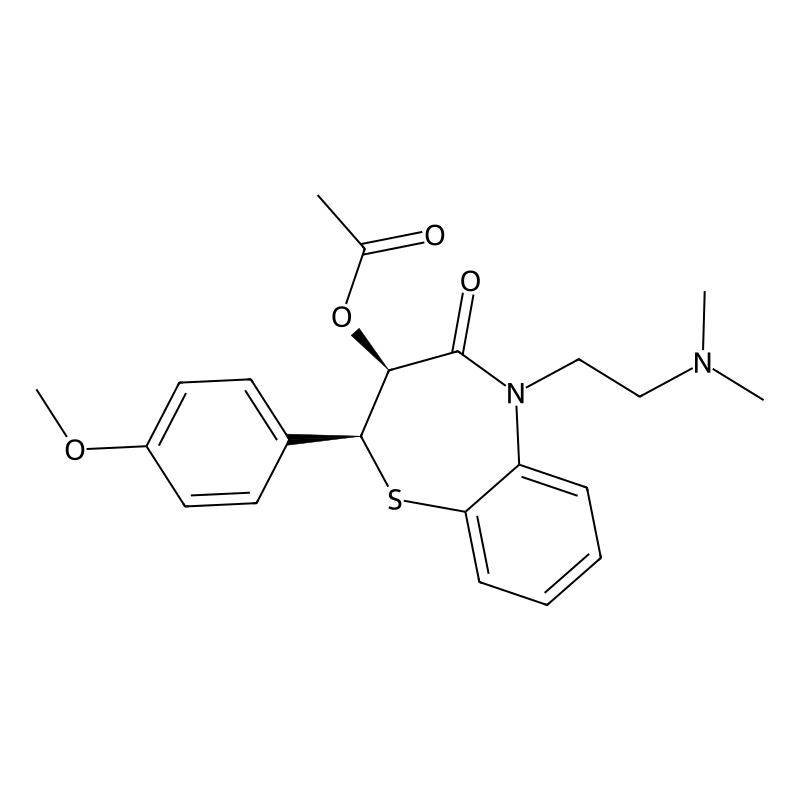

Diltiazem

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 465 mg/l @ 25 °C

1.68e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Angina pectoris

Diltiazem relaxes coronary arteries, increasing blood flow and oxygen delivery to the heart muscle, thus alleviating chest pain associated with angina. Studies demonstrate its efficacy in managing both stable and unstable angina Source: UpToDate, Diltiazem (Oral): .

Coronary artery vasospasm

Diltiazem's ability to relax smooth muscle cells helps prevent coronary artery spasms, a cause of chest pain and potential heart attacks. Research suggests its effectiveness in this context [Source: National Institutes of Health, Diltiazem ()].

Hypertension

Diltiazem acts as a peripheral arterial vasodilator, lowering blood pressure. Research continues to explore its use in different hypertensive patients [Source: American Heart Association, Calcium Channel Blockers ()].

Atrial fibrillation

Diltiazem can control heart rate in patients with atrial fibrillation, a quivering or irregular heartbeat in the upper chambers of the heart. However, research suggests some limitations, particularly in patients with heart failure [Source: Biology, Use of Diltiazem in Chronic Rate Control for Atrial Fibrillation: A Prospective Case-Control Study ()].

Diltiazem Beyond Cardiovascular Applications

Diltiazem's research applications extend beyond the cardiovascular system:

Chronic anal fissure

Topical application of Diltiazem helps relax the anal sphincter muscle, promoting healing in chronic anal fissures. Studies support its use as a first-line treatment [Source: Systematic review of the use of topical diltiazem compared with glyceryltrinitrate for the nonoperative management of chronic anal fissure ()].

Esophageal spasm

Diltiazem may relax the smooth muscle of the esophagus, potentially relieving symptoms of esophageal spasm, a condition causing chest pain that mimics angina [Source: National Institutes of Health, Diltiazem ()].

Diltiazem is a nondihydropyridine calcium channel blocker primarily used in the treatment of cardiovascular disorders such as hypertension and angina pectoris. It works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate. The chemical formula for diltiazem is , and it has a molecular weight of approximately 414.52 g/mol .

The drug is marketed under various brand names, including Cardizem, and is available in multiple formulations, including immediate-release and extended-release forms to accommodate its relatively short elimination half-life of 3 to 4.5 hours .

Diltiazem acts as a calcium channel blocker. It binds to specific sites on calcium channels in the membranes of heart and smooth muscle cells []. This binding hinders the influx of calcium ions, leading to relaxation of the blood vessels and a decrease in blood pressure. Additionally, it reduces the heart's workload by decreasing the force of contraction [].

Physical and Chemical Properties

- Melting point: 150-156°C

- Boiling point: Decomposes before boiling

- Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and chloroform

- pKa: 7.7 (pKa is a measure of acidity)

Diltiazem is generally well-tolerated, but some side effects can occur, including headache, dizziness, and fatigue []. In severe cases, it may cause bradycardia (slow heart rate) or hypotension (low blood pressure). It is crucial to consult a healthcare professional before taking diltiazem, especially if you have underlying health conditions.

- Formation of the Thiazepine Ring: This involves cyclization reactions that create the benzothiazepine structure.

- Substitution Reactions: Various functional groups are introduced through nucleophilic substitutions to yield the final compound.

Research has also explored synthesizing diltiazem salts with various acids to improve solubility and stability .

Diltiazem exhibits several biological activities:

- Calcium Channel Blocking: It binds to the alpha-1 subunit of L-type calcium channels, preventing calcium influx and resulting in decreased myocardial contractility and heart rate .

- Vasodilation: It acts as a potent vasodilator, particularly in coronary and peripheral blood vessels, thereby reducing afterload and peripheral resistance .

- Negative Chronotropic Effect: Diltiazem slows down the sinoatrial node firing rate, which decreases heart rate and oxygen consumption by the heart .

Diltiazem is primarily used for:

- Management of Hypertension: Reducing blood pressure through vasodilation.

- Treatment of Angina Pectoris: Alleviating chest pain by decreasing myocardial oxygen demand.

- Arrhythmias: It is sometimes used for controlling heart rhythm disturbances due to its effects on conduction through the atrioventricular node .

Diltiazem has notable interactions with various drugs due to its inhibition of cytochrome P450 enzymes:

- Beta-blockers: Caution is advised when used together due to potential dysrhythmias.

- Quinidine: Concurrent use may reduce clearance rates for both drugs.

- Fentanyl: Increased effects when combined with diltiazem due to decreased breakdown by CYP3A4 inhibitors .

Adverse reactions include cutaneous eruptions, which occur more frequently than with other calcium channel blockers. These can range from mild exanthemas to severe conditions like Stevens-Johnson syndrome .

Diltiazem shares similarities with other calcium channel blockers but has unique characteristics that distinguish it from them. Below are some comparable compounds:

| Compound | Class | Unique Features |

|---|---|---|

| Verapamil | Nondihydropyridine | More potent negative inotropic effects |

| Amlodipine | Dihydropyridine | Longer half-life; primarily peripheral vasodilator |

| Nifedipine | Dihydropyridine | Greater selectivity for vascular smooth muscle |

| Nicardipine | Dihydropyridine | Less effect on heart rate compared to diltiazem |

Diltiazem's unique feature lies in its balanced effect on both vascular smooth muscle and cardiac tissue, making it effective for treating a broader range of cardiovascular conditions compared to other calcium channel blockers .

Diltiazem represents a prototypical member of the benzothiazepine class of calcium channel blockers, characterized by its complex heterocyclic structure and specific stereochemical configuration. This compound belongs to the 1,5-benzothiazepine family, which consists of a seven-membered thiazepine ring fused to a benzene ring system [1] [2] [3].

Molecular Formula (C22H26N2O4S) and Weight (414.52 g/mol)

The molecular composition of diltiazem is precisely defined by its molecular formula C22H26N2O4S, which indicates the presence of 22 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom [4] [5] [6]. This elemental composition yields a molecular weight of 414.52 g/mol, as consistently reported across multiple authoritative chemical databases [4] [5] [7].

The molecular weight determination has been confirmed through various analytical methods, with the monoisotopic mass calculated as 414.161 g/mol and the average molecular mass as 414.518 g/mol [8] [9]. These slight variations in reported molecular weights reflect different calculation methods and the consideration of isotopic distributions in mass spectrometric analysis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H26N2O4S | PubChem, NIST [4] [6] |

| Molecular Weight (g/mol) | 414.52 | Multiple sources [4] [5] [7] |

| Monoisotopic Mass (g/mol) | 414.161 | ChemSpider [8] |

| Average Molecular Mass (g/mol) | 414.518 | T3DB [9] |

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for diltiazem is (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate [4] [8] [10]. This comprehensive nomenclature precisely describes the stereochemistry, substitution pattern, and functional group arrangement within the molecule.

The compound is registered under CAS Registry Number 42399-41-7, which serves as its unique chemical identifier in the Chemical Abstracts Service database [6] [9] [7]. Additional standardized identifiers include the InChI Key (HSUGRBWQSSZJOP-RTWAWAEBSA-N) and the canonical SMILES notation (COc1ccc(cc1)[C@@H]1Sc2ccccc2N(C(=O)[C@@H]1OC(=O)C)CCN(C)C) [10], which provide computer-readable representations of the molecular structure.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 42399-41-7 [6] [9] [7] |

| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate [4] [8] [10] |

| InChI Key | HSUGRBWQSSZJOP-RTWAWAEBSA-N [10] |

| SMILES | COc1ccc(cc1)[C@@H]1Sc2ccccc2N(C(=O)[C@@H]1OC(=O)C)CCN(C)C [10] |

| PubChem CID | 39186 [4] |

| ChEBI ID | CHEBI:101278 [4] |

| DrugBank ID | DB00343 [4] |

| FDA UNII | EE92BBP03H [4] [7] |

Stereochemistry and Configurational Analysis

Diltiazem possesses two chiral centers located at carbon atoms 2 and 3 of the seven-membered benzothiazepine ring, both having the S absolute configuration, resulting in the (2S,3S) stereoisomer [4] [11] [12]. This specific stereochemical arrangement is critical for the compound's biological activity, as the stereochemistry determines the three-dimensional shape and molecular recognition properties.

Nuclear magnetic resonance (NMR) spectroscopic studies have revealed that diltiazem exists in solution as two diastereoisomeric species in approximately a 12:1 ratio [11] [12] [13]. The major solution species maintains the (M,2S,3S)-twist-boat conformation observed in the solid state, where the methoxyphenyl group adopts an axial orientation and the acetoxy group occupies an equatorial position [11] [12] [13]. The minor species corresponds to the ring-inverted (P,2S,3S)-boat conformation, arising from a heptagonal-ring-inversion process that interconverts axial and equatorial substituent orientations [12] [13].

The energy barrier for this diastereoisomerization process has been measured as 17.2 kcal/mol through variable-temperature NMR line-shape analysis [12] [13]. This relatively high energy barrier indicates that the conformational interconversion is slow on the NMR timescale at ambient temperature, allowing for the observation of discrete conformational isomers.

| Stereocenter | Absolute Configuration | Ring Conformation | Substituent Orientation |

|---|---|---|---|

| Carbon 2 | S | Twist-boat | Axial (methoxyphenyl) [11] [12] |

| Carbon 3 | S | Twist-boat | Equatorial (acetoxy) [11] [12] |

Benzothiazepine Scaffold Structure

The benzothiazepine scaffold of diltiazem consists of a seven-membered heterocyclic ring containing nitrogen and sulfur heteroatoms at positions 1 and 5, respectively, fused to a benzene ring [1] [2] [3]. This 1,5-benzothiazepine arrangement places the nitrogen and sulfur atoms in a 1,5-relationship within the seven-membered ring, distinguishing it from other benzothiazepine isomers such as 1,3- and 1,4-benzothiazepines [1] [2].

The seven-membered thiazepine ring adopts a non-planar conformation due to the sp3 hybridization of several ring atoms and the presence of saturated carbon centers at positions 2 and 3 [14]. This three-dimensional character is essential for the biological activity of the compound, as it allows for specific molecular interactions with target proteins [15]. Crystallographic studies have shown that the seven-membered ring typically adopts a distorted twist-boat conformation, with the dihedral angles between various ring atoms deviating significantly from planarity [14].

The benzothiazepine scaffold is considered a privileged structure in medicinal chemistry due to its ability to confer diverse biological activities while maintaining acceptable pharmacokinetic properties [1] [2]. The fusion of the benzene ring to the thiazepine moiety increases the rigidity of the overall structure and provides additional sites for molecular recognition and binding interactions [2].

Functional Group Analysis

Diltiazem contains several distinct functional groups that contribute to its chemical properties and biological activity. The primary functional groups include an acetate ester, a tertiary amine, a methoxy group, an amide (lactam), a thioether linkage, and two aromatic ring systems [4] [16] [17].

The acetate ester group is located at the C3 position of the benzothiazepine ring and consists of an acetyl group (-COCH3) attached via an oxygen atom [4] [16]. This ester functionality is subject to hydrolysis under physiological conditions, representing a potential site for metabolic transformation. The ester linkage adopts an equatorial orientation in the preferred ring conformation, which influences the overall molecular shape and binding properties [11] [12].

The tertiary amine group, specifically a dimethylamino group N(CH3)2, is positioned at the terminus of a two-carbon ethyl chain attached to the nitrogen atom at position 5 of the benzothiazepine ring [4] [16] [17]. This basic functional group is protonatable under physiological pH conditions, forming a positively charged ammonium species that can participate in ionic interactions with target proteins [18].

The methoxy group (-OCH3) is located at the para position of the phenyl ring substituent attached to carbon 2 of the benzothiazepine ring [4] [16] [17]. This electron-donating group influences the electronic properties of the aromatic system and may contribute to specific binding interactions through hydrogen bonding or van der Waals forces.

The seven-membered ring contains an amide functionality (lactam) at the C4 position, where the carbonyl group forms part of the ring structure [4] [3]. This cyclic amide contributes to the conformational rigidity of the benzothiazepine scaffold and provides a potential hydrogen bond acceptor site.

The thioether linkage connects the C2 carbon of the seven-membered ring to the fused benzene ring through a sulfur atom [4] [1]. This sulfur bridge is an integral part of the benzothiazepine ring system and contributes to the overall three-dimensional structure of the molecule.

| Functional Group | Chemical Formula | Position in Structure |

|---|---|---|

| Acetate Ester | -OCOCH3 | C3 position of benzothiazepine ring [4] [16] |

| Tertiary Amine (Dimethylamino) | N(CH3)2 | Ethyl side chain at N5 [4] [16] [17] |

| Methoxy Group | -OCH3 | Para position of phenyl ring [4] [16] [17] |

| Amide (Lactam) | C=O (cyclic amide) | C4 position of seven-membered ring [4] [3] |

| Thioether | C-S-C | Bridge between C2 and benzene ring [4] [1] |

| Aromatic Ring (Benzene) | C6H4 | Fused to thiazepine ring [1] [2] |

| Aromatic Ring (Methoxyphenyl) | C6H4OCH3 | Substituent at C2 position [4] [16] |

Diltiazem in its base form and as the hydrochloride salt exists as a white to off-white crystalline powder under standard conditions [1] [2] [9] [3] [10] [4] [5] [6] [7] [8] [11] [12] [13]. The compound presents distinctive organoleptic characteristics that are important for pharmaceutical identification and quality control purposes.

The physical appearance of diltiazem hydrochloride is consistently described as a white to off-white crystalline powder across multiple pharmaceutical sources [1] [2] [9] [3] [10] [4] [5] [6] [7] [8] [11] [12] [13]. This crystalline nature indicates a well-ordered molecular structure that contributes to the compound's stability and handling properties.

Taste characteristics are particularly notable, with diltiazem hydrochloride exhibiting a distinctly bitter taste [1] [2] [9] [3] [10] [4] [5] [6] [7] [8] [11] [12] [13]. This bitter taste profile necessitates taste-masking strategies in oral pharmaceutical formulations to improve patient compliance [14]. The compound is reported to be odorless, with no characteristic smell detectable under normal conditions [9].

| Property | Value | Description |

|---|---|---|

| Physical State | Solid | Crystalline powder form |

| Appearance | White to off-white | Uniform crystalline structure |

| Taste | Bitter | Requires taste masking in formulations |

| Odor | Odorless | No detectable smell |

| Crystal Form | Crystalline | Well-ordered molecular structure |

Solubility Profile

The solubility characteristics of diltiazem demonstrate significant variation between the base form and its hydrochloride salt, with pronounced pH-dependent behavior that has crucial implications for pharmaceutical formulation and bioavailability.

Aqueous Solubility Parameters

Diltiazem base exhibits limited aqueous solubility, with reported values of approximately 20.54 μg/ml in pure water [15] [16]. This poor water solubility of the base form presents significant challenges for pharmaceutical development and contributes to the preferential use of the hydrochloride salt in commercial formulations.

In contrast, diltiazem hydrochloride demonstrates exceptional aqueous solubility, with values ranging from 565 to 590 mg/ml, classifying it as freely soluble in water [1] [2] [3] [4] [5] [6] [7] [8] [11] [17] [12]. This dramatic improvement in solubility upon salt formation represents a greater than 25,000-fold increase compared to the base form.

The pH-dependent solubility profile reveals critical information for formulation design:

- pH 1.2 (0.1N HCl): 658.83 mg/ml - representing optimal solubility conditions [18] [19] [20]

- pH 3.6: 879.03 mg/ml - maximum observed solubility [19] [20]

- pH 6.0: 378.68 mg/ml - moderate solubility [19] [20]

- pH 7.4 (physiological pH): 71.42 mg/ml - significantly reduced but still adequate solubility [19] [20]

This pH-solubility relationship reflects the weakly basic nature of diltiazem (pKa 7.5), where protonation at lower pH values enhances solubility while deprotonation at higher pH values reduces aqueous solubility [19] [20] [21].

Organic Solvent Solubility Characteristics

Diltiazem hydrochloride exhibits excellent solubility in various organic solvents, which facilitates analytical procedures and certain manufacturing processes:

- Methanol: Freely soluble [1] [2] [3] [10] [4] [5] [6] [7] [8] [11] [12]

- Chloroform/Methylene chloride: Freely soluble [1] [2] [3] [10] [4] [5] [6] [7] [8] [11] [12]

- Anhydrous ethanol: Slightly soluble [11] [12]

- Benzene: Practically insoluble [18]

- Ether: Insoluble [18]

The broad solubility in polar protic and aprotic solvents reflects the compound's amphiphilic character, with both polar and nonpolar structural elements contributing to its diverse solubility profile [22] [23].

Thermal Characteristics

Melting Point (212°C) and Decomposition Behavior

The melting point of diltiazem varies significantly between the base and salt forms, providing important thermal characterization data:

- Diltiazem base: 104-106°C [24]

- Diltiazem hydrochloride: 212-214°C with decomposition [9] [25] [11] [26] [27] [12] [13] [28]

The higher melting point of the hydrochloride salt compared to the base reflects stronger intermolecular interactions in the crystal lattice due to ionic bonding between the protonated amine and chloride ion [26] [27] [12]. The melting point range of 212-214°C for diltiazem hydrochloride is consistently reported across multiple sources and serves as a critical identification parameter [9] [25] [11] [26] [27] [12] [13] [28].

Decomposition behavior occurs concurrent with melting, indicating that diltiazem hydrochloride undergoes thermal degradation at its melting point [25] [11] [26]. This decomposition typically involves hydrolysis of the acetate ester group, leading to formation of desacetyl diltiazem as the primary degradation product [29] [30].

Boiling Point (594.4±50.0°C) Analysis

The predicted boiling point of diltiazem is 594.4 ± 50.0°C at 760 mmHg [25] [24] [28]. This high boiling point reflects the compound's relatively large molecular size (414.52 g/mol for base, 450.98 g/mol for HCl salt) and significant intermolecular interactions.

The substantial difference between melting point (212-214°C) and boiling point (594.4°C) indicates a wide liquid range under theoretical conditions, though practical considerations of thermal decomposition at the melting point make this liquid range inaccessible under normal atmospheric conditions.

Flash point data indicates 313.3 ± 30.1°C [24] [28], which is above the decomposition temperature, reinforcing that thermal degradation occurs before significant volatilization.

Stability Parameters

Temperature-Dependent Stability

Diltiazem hydrochloride demonstrates pronounced temperature sensitivity with significant implications for storage and handling:

Refrigerated conditions (2-8°C) represent the optimal storage environment, providing stability for 24-36 months [31] [32] [33] [34] [35]. This extended stability under refrigeration makes it the preferred storage condition for pharmaceutical products [34] [35].

Room temperature storage is acceptable for limited periods, with stability maintained for up to 1 month [31] [34] [35]. This limited room temperature stability necessitates careful inventory management and temperature monitoring during distribution.

Elevated temperatures significantly accelerate degradation kinetics [36] [37] [29]. Studies demonstrate temperature-dependent hydrolysis rates with increased formation of desacetyl diltiazem impurity at higher temperatures [36] [29].

pH-Dependent Stability

The pH-stability profile reveals optimal conditions and degradation pathways:

pH 3.5 represents the point of maximum stability with minimum hydrolysis rate [31] [38]. This optimal pH reflects the balance between acid-catalyzed and base-catalyzed hydrolysis pathways [38].

Acidic conditions (pH 1.2) provide relatively good stability with slow hydrolysis rates [39] [40] [29] [38]. The protonated form of diltiazem at acidic pH shows enhanced stability compared to physiological conditions.

Physiological pH (7.4) results in moderate stability with increased hydrolysis compared to acidic conditions [19] [20] [31] [38]. This pH-dependent behavior has implications for in vivo stability and bioavailability.

Basic conditions (pH >7) lead to rapid degradation primarily through hydrolysis of the acetate ester group to form desacetyl diltiazem [39] [40] [29]. Under 0.1 M NaOH treatment, degradation can reach 74.7% within 1 hour at 80°C [39] [29].

Partition Coefficient and pKa Values

The acid dissociation constant (pKa) of diltiazem is consistently reported as 7.5-7.7 [25] [19] [20] [21], classifying it as a weak base. This pKa value indicates that at physiological pH (7.4), approximately 50% of the compound exists in the protonated form, which significantly influences its pharmacokinetic behavior and membrane permeability characteristics.

The octanol-water partition coefficient demonstrates diltiazem's highly lipophilic nature with Log P values ranging from 2.7 to 3.6 [25] [41] [24] [21] [42]. The specific partition coefficient value of 2.7 at 25°C [21] [42] indicates favorable membrane permeability characteristics that contribute to the compound's excellent oral bioavailability and tissue distribution.

Protein binding studies reveal high plasma protein affinity with 70-86% of diltiazem bound to plasma proteins [7] [43] [21]. This high protein binding affects the compound's pharmacokinetic profile, including distribution, metabolism, and elimination characteristics.

| Parameter | Value | Significance |

|---|---|---|

| pKa | 7.5-7.7 | Weak base, pH-dependent ionization |

| Log P | 2.7-3.6 | High lipophilicity, excellent membrane permeability |

| Protein Binding | 70-86% | High plasma protein affinity |

| Lipophilicity | Highly lipophilic | Favorable for oral absorption and tissue distribution |

The combination of moderate basicity (pKa 7.5-7.7) and high lipophilicity (Log P 2.7-3.6) creates an optimal physicochemical profile for oral drug delivery, contributing to diltiazem's clinical success as an orally administered calcium channel blocker [21].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.7 (LogP)

log Kow = 2.70

2.8

Appearance

Melting Point

212 °C (decomposes)

231 °C

Storage

UNII

Drug Indication

Livertox Summary

Therapeutic Uses

... Diltiazem ... /has/ been shown to provide symptomatic relief in Raynaud's disease.

Diltiazem ... /is/ indicated, alone or in combination with other agents, for treatment of hypertension. /Included in US product labeling/

... Parenteral diltiazem /is/ indicated in the treatment of supraventricular tachyarrhythmias. Diltiazem ... produces rapid conversion to sinus rhythm of paroxysmal supraventricular tachycardia (including those associated with accessory bypass tracts, such as Wolff-Parkinson-White [W-P-W] or Lown-Ganong-Levine [L-G-L] syndrome) in patients who do not respond to vagal maneuvers {161} when the atrioventricular (AV) node is required for reentry to sustain tachycardia {125}. Parenteral diltiazem ... also produces temporary control of rapid ventricular rate in atrial flutter or atrial fibrillation. ... /Included in US product labeling/

For more Therapeutic Uses (Complete) data for DILTIAZEM (16 total), please visit the HSDB record page.

Pharmacology

Diltiazem is a benzothiazepine derivative with anti-hypertensive, antiarrhythmic properties. Diltiazem blocks voltage-sensitive calcium channels in the blood vessels, by inhibiting the ion-control gating mechanisms, thereby preventing calcium levels increase by other revenues. Alternatively, it has been suggested that this agent also interferes with the release of calcium from the sarcoplasmic reticulum and inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The overall low calcium levels leads to dilatation of the main coronary and systemic arteries and decreasing myocardial contractility, decreased peripheral arterial resistance, improved oxygen delivery to the myocardial tissue, and decreased cardiac output.

MeSH Pharmacological Classification

ATC Code

C05 - Vasoprotectives

C05A - Agents for treatment of hemorrhoids and anal fissures for topical use

C05AE - Muscle relaxants

C05AE03 - Diltiazem

C - Cardiovascular system

C08 - Calcium channel blockers

C08D - Selective calcium channel blockers with direct cardiac effects

C08DB - Benzothiazepine derivatives

C08DB01 - Diltiazem

Mechanism of Action

The effects of D-cis- and L-cis-diltiazem on the hydrogen peroxide (H2O2)-induced derangements of mechanical function and energy metab, and accumulation of intracellular Na+ were studied in isolated rat hearts. The intracellular concn of Na+ ([Na+]i) in the myocardium was measured using a nuclear magnetic resonance technique. H2O2 (600 uM) increased the left ventricular end-diastolic pressure, decreased the tissue level of ATP, and increased the release of lactate dehydrogenase from the myocardium. These alterations induced by H2O2 were significantly attenuated by D-cis-diltiazem (15 uM) or L-cis-diltiazem (15 uM). H2O2 (1 mM) produced a marked incr in the myocardial [Na+]i, which was effectively inhibited by ... D-cis-diltiazem (15 uM) or L-cis-diltiazem (15 uM). ... The protective action of D-cis- and L-cis-diltiazem may be due to their ability to inhibit the H2O2-induced incr in [Na+]i, at least in part.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Other CAS

Absorption Distribution and Excretion

Due to its extensive metabolism, only 2% to 4% of the unchanged drug can be detected in the urine. The major urinary metabolite in healthy volunnteers was N-monodesmethyl diltiazem, followed by deacetyl N,O-didesmethyl diltiazem, deacetyl N-monodesmethyl diltiazem, and deacetyl diltiazem; however, there seems to be large inter-individual variability in the urinary excretion of DTZ and its metabolites.

The apparent volume of distribution of diltiazem was approximately 305 L following a single intravenous injection in healthy male volunteers.

Following a single intravenous injection in healthy male volunteers, the systemic clearance of diltiazem was approximately 65 L/h. After constant rate intravenous infusion, the systemic clearance decreased to 48 L/h.

The protein binding of diltiazem is 80-90%, & the volume of distribution is approx 5.3 L/kg. Clearance of diltiazem after oral ingestion follows first-order kinetics, with a half-life of 5-10 hr, independent of the amount ingested. In sustained release preparations, however, the peak absorption time is delayed & the half-life may be very prolonged because of continued GI absorption.

Although the absorption of ... agents /like diltiazem/ is nearly complete after oral admin, their bioavailability is reduced, in some cases markedly, because of first-pass hepatic metab. The effects of these drugs are evident within 30-60 min of an oral dose ... . During repeated oral admin, bioavailability and half-life may incr because of saturation of hepatic metabolism. A major metabolite of diltiazem is desacetyldiltiazem, which has about 1/2 of diltiazem's potency as a vasodilator.

Diltiazem is excreted into human milk.

The pharmacokinetic changes of diltiazem ... and its main metabolite, deacetyldiltiazem (DAD) were studied after oral admin of diltiazem to normal rabbits and mild and medium folate-induced renal failure rabbits. Diltiazem 10 mg/kg was given to the rabbits ... orally (n=6). Plasma concns of diltiazem and DAD were determined by a high performance liquid chromatography assay. The area under the plasma concn-time curves (AUC) and max plasma concn (Cmax) of diltiazem were significantly increased in mild and medium folate-induced renal failure rabbits. The metabolite ratio of the diltiazem to DAD were significantly decreased in mild and medium folate-induced renal failure rabbits. The volume of distribution (Vd) and total body clearance (CLt) of diltiazem were significantly decreased in mild and medium folate-induced renal failure rabbits. The elimination rate constant (beta) of diltiazem was significantly decreased in folate-induced renal failure rabbits, but that of DAD was significantly increased. These findings suggest that the hepatic metab of diltiazem was inhibited ... .

The pharmacokinetics of diltiazem in rabbits after subconjunctival and topical admin was studied. Diltiazem successfully penetrated the aq humor of rabbit eyes. The peak aq concns were 3.8 +/- 0.4 ug/ml after topical application and 15.3 +/- 1.1 ug/ml after subconjunctival injection. The peak aq concn was achieved 1/2 hrs after admin in both cases.

Metabolism Metabolites

A major metabolite of diltiazem is desacetyldiltiazem, which has about 1/2 of diltiazem's potency as a vasodilator.

Diltiazem undergoes extensive metabolism in hepatic and extrahepatic tissues. Deacetyldiltiazem (M1) and N-demethyldiltiazem (MA) are 2 of the main basic metabolites of diltiazem that retain pharmacological activity. This drug impairs its own metab after chronic admin in the adult patient.

Diltiazem has known human metabolites that include N-Demethyldiltiazem and O-Demethyldiltiazem.

Diltiazem is metabolized by and acts as an inhibitor of the CYP3A4 enzyme. Half Life: 3.0 - 4.5 hours

Associated Chemicals

Diltiazem malate;144604-00-2

Wikipedia

Bufotenin

Drug Warnings

Withdrawal of calcium channel blocking drugs from severely hypertensive patients, even in the absence of previous angina or myocardial infarction, may precipitate myocardial infarction. Worsening angina & myocardial infarction have been described after the withdrawal of calcium channel blocking agents in patients with normal coronary angiography who are being treated for ischemic chest pain. /Calcium channel blockers/

Patients with ventricular dysfunction, SA or AV nodal conduction disturbances, and systolic blood pressures below 90 mm Hg should not be treated with ... diltiazem, particularly iv.

The most common adverse cardiovascular effect noted with IV diltiazem is symptomatic or asymptomatic hypotension, which occurred in 3.2 or 4.3%, respectively, of patients receiving the drug in clinical trials. Hypotension or postural hypotension also was noted in approximately 1% or less of patients receiving oral diltiazem. If symptomatic hypotension occurs, appropriate therapy (e.g., placement of the patients in the Trendelenburg's position, plasma volume expansion) should be initiated. Hypotension occurred secondary to the vasodilating action of diltiazem on vascular smooth muscle. Vasodilation or flushing occurred in 1.7% of patients receiving IV diltiazem and in approximately 1% or less of patients receiving oral diltiazem in clinical trials.

For more Drug Warnings (Complete) data for DILTIAZEM (18 total), please visit the HSDB record page.

Biological Half Life

Clearance of diltiazem after oral ingestion follows first-order kinetics, with a half-life of 5-10 hr ... .

Use Classification

Methods of Manufacturing

Prepn (unspec stereochem): H. Kugita et al., DE 1805714; eidem, US 3562257 (1969, 1971 both to Tanabe Seiyaku); eidem, Chem. Pharm. Bull. 19, 595 (1971). ...Stereospecific synthesis: K. Igarashi, T. Honma, DE 3415035; eidem, US 4552695 (1984, 1985 both to Shionogi)

Analytic Laboratory Methods

Analyte: diltiazem hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification) /diltiazem hydrochloride/

Analyte: diltiazem hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: colorimetric reaction with ammonium thiocyanate and cobalt chloride (chemical identification) /diltiazem hydrochloride/

Analyte: diltiazem hydrochloride; matrix: pharmaceutical preparation (extended-release capsule); procedure: liquid chromatography with detection at 240 nm and comparison to standards (assay purity) /diltiazem hydrochloride/

For more Analytic Laboratory Methods (Complete) data for DILTIAZEM (10 total), please visit the HSDB record page.

Storage Conditions

Extended-release tablets containing diltiazem malate alone or in fixed combination with enalapril maleate should be stored in well-closed containers at 15-30 °C. /Diltiazem malate/

Diltiazem hydrochloride injection in vials should be refrigerated at 2-8 °C; freezing of the injection should be avoided. Diltiazem hydrochloride injection may be stored at room temp for up to 1 month; after that time, the injection should be discarded. Diltiazem hydrochloride powder for injection in single-use vials ... or in single-use syringes ... should be stored at a room temp of 15-30 °C; freezing of the powder for injection should be avoided. Following reconstitution of diltiazem hydrochloride powder for injection from single-dose vials and transferred to polyvinyl chloride (PVC) bags ... or after actuation of the single-use syringe, the reconstituted solns of diltiazem hydrochloride are stable for 24 hr at controlled room temp; unused portions of reconstituted soln in the PVC bags or single-use syringes should be discarded after this period. /Diltiazem hydrochloride/

Interactions

Diltiazem interacts with cyclosporine increasing cyclosporine concns. Reduce cyclosporine dose after starting... diltiazem; monitor cyclosporine concns. /from table/

Diltiazem interacts with disopyramide, flecainide /causing/ cardiac failure by additive depression of myocardial contractility. Avoid use if possible, particularly in patients with impaired myocardial function. /from table/

Diltiazem interacts with Amiodarone, flecainide /causing/ sinus arrest, heart block by additive depression of sinus node function & AV nodal conduction. Use combination with extreme caution. /from table/

For more Interactions (Complete) data for DILTIAZEM (15 total), please visit the HSDB record page.

Stability Shelf Life

The photostability of diltiazem was studied in aq solns at different pH values. Firstly, the hydrolysis of the drug to desacetyldiltiazem in alkaline medium was evaluated and then the drug photodegradation under exposure to UVA-UVB radiation (solar simulator) was monitored by HPLC methods. The main photoproduct was isolated and characterized as diltiazem-S-oxide on the basis of the NMR and mass spectra. The HPLC method was also applied to the selective analysis of diltiazem in commercial formulations. Tests on mutagenicity and photomutagenicity of the drug were also carried out using Salmonella typhimurium TA 102 strain. In this testing the drug neither was mutagenic nor toxic.

Dates

2: Sajid MS, Whitehouse PA, Sains P, Baig MK. Systematic review of the use of

3: Kubo Y, Fukumoto D, Ishigami T, Hida Y, Arase S. Diltiazem-associated

4: Budriesi R, Ioan P, Carosati E, Cruciani G, Zhorov BS, Chiarini A. Ligands of

5: Fernández-Ruiz M, López-Medrano F, García-Ruiz F, Rodríguez-Peralto JL.

6: Ezeugo U, Glasser SP. Clinical benefits versus shortcomings of diltiazem

7: Sajid MS, Rimple J, Cheek E, Baig MK. The efficacy of diltiazem and

8: Claas SA, Glasser SP. Long-acting diltiazem HCl for the chronotherapeutic

9: Fedele F, Cacciotti L, Di Donato D, Addonisio L, Musarò S, Lavalle C.

10: Soares KV, McGrath JJ. Diltiazem, nifedipine, nimodipine or verapamil for

11: Pool PE. Anomalies in the dosing of diltiazem. Clin Cardiol. 2000

12: O'Connor SE, Grosset A, Janiak P. The pharmacological basis and

13: Iagenskiĭ VA, Grosu AA. [Verapamil and diltiazem in the treatment of atrial

14: Odeh M. Exfoliative dermatitis associated with diltiazem. J Toxicol Clin

15: Kjeldsen SE, Syvertsen JO, Hedner T. Cardiac conduction with diltiazem and

16: Dagenais F, Hollmann C, Buluran J, Cartier R. Clentiazem and diltiazem

17: Traverse JH, Swenson LJ, McBride JW. Acute hepatic injury after treatment

18: Markham A, Brogden RN. Diltiazem. A review of its pharmacology and

19: Roper TA, Sykes R, Gray C. Fatal diltiazem overdose: report of four cases and

20: Beleslin DB, Prostran MS, Jovanović-Mićić D. [Pharmacology--new therapy.